molecular formula C16H15N3O2 B4599236 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-phenylacrylamide

2-cyano-3-[5-(dimethylamino)-2-furyl]-N-phenylacrylamide

Cat. No.: B4599236
M. Wt: 281.31 g/mol
InChI Key: OYZZWAOHMXJNLS-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[5-(dimethylamino)-2-furyl]-N-phenylacrylamide is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.116426730 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of GTPase Inhibitors

Research has focused on the development of indole-based dynamin GTPase inhibitors, highlighting the critical role of the tertiary dimethylamino-propyl moiety for inhibition efficiency. Variations of the cyanoamide moiety, including replacement with a thiazole-4(5H)-one isostere and reductive amination, have led to compounds with enhanced potency and selectivity in inhibiting dynamin I and II, crucial for clathrin-mediated endocytosis. These developments suggest potential applications in targeted therapies and the study of cellular endocytosis mechanisms (Gordon et al., 2013).

Thermodynamic Properties in Organic Solvents

Another area of research involves the thermodynamic properties of similar compounds, particularly their fusion temperature and solubility in various organic solvents. These studies provide insights into the compound's behavior in different chemical environments, with implications for its application in chemical synthesis and material science (Sobechko et al., 2017).

Oxidative Cyclization for Synthesis

Oxidative cyclization techniques using manganese(III) acetate have been applied to synthesize 4-cyano-2,3-dihydrofuran-3-carboxamides from 3-oxopropanenitriles and unsaturated amides. This methodology demonstrates the compound's utility in regio- and stereoselective synthesis, contributing to the development of novel organic compounds with potential pharmaceutical applications (Burgaz et al., 2007).

Antidepressant Drug Study

The compound has also been mentioned in the context of studying venlafaxine, an antidepressant drug, to understand its structural and conformational properties. Such research sheds light on the compound's potential role in modifying pharmaceutical agents to enhance their therapeutic efficacy (Tessler & Goldberg, 2004).

Apoptosis Induction in Cancer Research

A study identified derivatives as potent apoptosis inducers, showing significant activity in inducing nuclear fragmentation and cell cycle arrest in cancer cell lines. This discovery points to the compound's potential as a lead for developing anticancer agents, highlighting its role in advancing cancer therapy (Kemnitzer et al., 2004).

Properties

IUPAC Name

(Z)-2-cyano-3-[5-(dimethylamino)furan-2-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19(2)15-9-8-14(21-15)10-12(11-17)16(20)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZZWAOHMXJNLS-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.